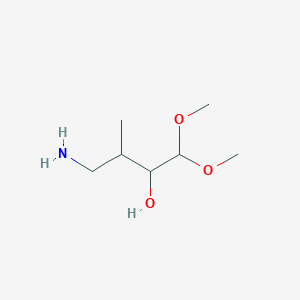
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-2-butanol with methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a chiral nucleophile in the total synthesis of antibiotics like benanomicin-pradimicin.
Medicine: Its unique structure makes it valuable in the development of pharmaceutical compounds and drug synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-dimethoxy-3-methylbutan-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s amino and methoxy groups enable it to participate in various biochemical reactions, influencing cellular processes and pathways. Specific molecular targets may include enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-butanol: This compound has a similar structure but differs in the position of the amino and hydroxyl groups.
4-Amino-2-methylbutan-2-ol: Another similar compound with variations in the position of functional groups.
4-Amino-1,1-dimethoxy-3,3-dimethylbutan-2-ol: A closely related compound with additional methyl groups.
Uniqueness
4-Amino-1,1-dimethoxy-3-methylbutan-2-ol stands out due to its unique combination of amino and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, as highlighted above.
Properties
Molecular Formula |
C7H17NO3 |
|---|---|
Molecular Weight |
163.21 g/mol |
IUPAC Name |
4-amino-1,1-dimethoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C7H17NO3/c1-5(4-8)6(9)7(10-2)11-3/h5-7,9H,4,8H2,1-3H3 |
InChI Key |
FHMAELDAMWDTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
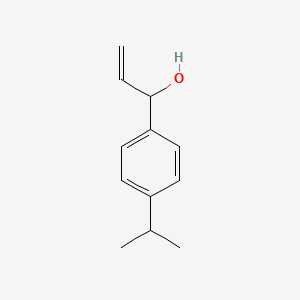
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)

![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)

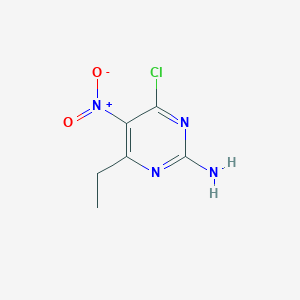
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
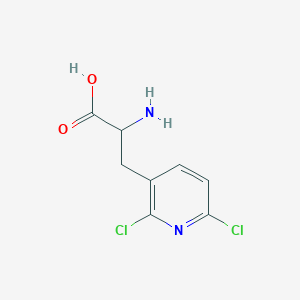

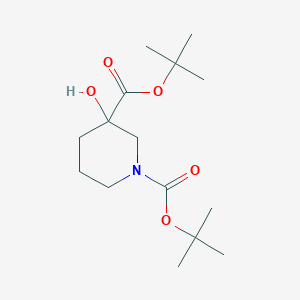
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

